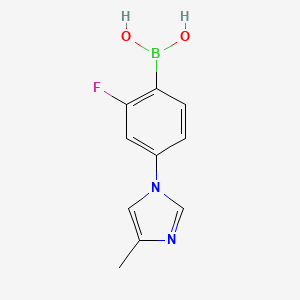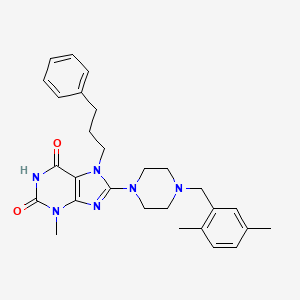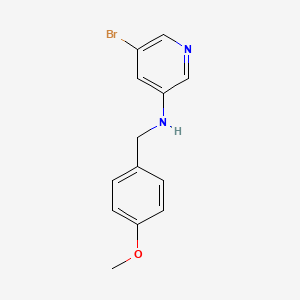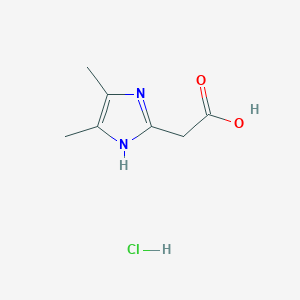![molecular formula C65H99N15O18 B14089073 2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid](/img/structure/B14089073.png)
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid” is a highly complex organic molecule. Compounds of this nature often have significant roles in various scientific fields, including chemistry, biology, and medicine. The intricate structure suggests multiple functional groups and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to add specific functional groups or structural elements. Common synthetic methods might include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: To ensure selective reactions at specific sites.
Stepwise Elongation: Building the molecule piece by piece, often starting from simpler precursors.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and reproducible synthesis.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
Optimization of Reaction Conditions: To maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of specific functional groups.
Substitution Reactions: Replacing one functional group with another.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or H₂O₂.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Acidic or Basic Conditions: To facilitate hydrolysis or other transformations.
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, hydrolysis might yield smaller peptide fragments or individual amino acids.
Scientific Research Applications
Chemistry
Synthesis of Analogues: To study structure-activity relationships.
Catalysis: As a potential catalyst or ligand in various reactions.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Protein Interactions: Studying interactions with proteins or other biomolecules.
Medicine
Drug Development: As a lead compound for developing new therapeutics.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Biotechnology: Applications in biotechnological processes or products.
Material Science: Potential use in the development of new materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Modulating Biological Pathways: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Peptides and Proteins: Other biologically active peptides or proteins.
Synthetic Analogues: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C65H99N15O18 |
|---|---|
Molecular Weight |
1378.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C65H99N15O18/c1-8-35(6)55(65(97)98)79-60(92)44(25-38-31-70-42-21-15-14-20-41(38)42)73-53(88)32-71-63(95)56(36(7)81)80-61(93)45(26-40(83)22-23-66)74-58(90)47(29-50(68)85)76-59(91)48(30-51(69)86)75-57(89)43(24-37-17-10-9-11-18-37)77-64(96)54(34(4)5)78-62(94)46(28-49(67)84)72-52(87)27-39(82)19-13-12-16-33(2)3/h9-11,14-15,17-18,20-21,31,33-36,39-40,43-48,54-56,70,81-83H,8,12-13,16,19,22-30,32,66H2,1-7H3,(H2,67,84)(H2,68,85)(H2,69,86)(H,71,95)(H,72,87)(H,73,88)(H,74,90)(H,75,89)(H,76,91)(H,77,96)(H,78,94)(H,79,92)(H,80,93)(H,97,98) |
InChI Key |
BYDBXYKAICAWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088994.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B14089005.png)

![[[2-[[(2S)-1-[(2S)-2-[[3-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl-methylamino]-3-oxopropyl]-[4-(1,3-thiazol-2-yl)phenyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid](/img/structure/B14089011.png)
![N-(4-bromophenyl)-2-(4-carbamoylpiperidin-1-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089013.png)

![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)



![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089069.png)
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
